molecular formula C10H8Cl2O3 B15333731 Methyl 3-(2,6-dichlorophenyl)-2-oxopropanoate

Methyl 3-(2,6-dichlorophenyl)-2-oxopropanoate

Cat. No.: B15333731
M. Wt: 247.07 g/mol
InChI Key: AFVMRPIOXWKLCU-UHFFFAOYSA-N
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Description

Methyl 3-(2,6-dichlorophenyl)-2-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a 2-oxopropanoate moiety, which is further substituted with a 2,6-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,6-dichlorophenyl)-2-oxopropanoate typically involves the esterification of 3-(2,6-dichlorophenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-(2,6-dichlorophenyl)-2-oxopropanoic acid+methanolacid catalystMethyl 3-(2,6-dichlorophenyl)-2-oxopropanoate+water\text{3-(2,6-dichlorophenyl)-2-oxopropanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-(2,6-dichlorophenyl)-2-oxopropanoic acid+methanolacid catalyst​Methyl 3-(2,6-dichlorophenyl)-2-oxopropanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,6-dichlorophenyl)-2-oxopropanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 3-(2,6-dichlorophenyl)-2-oxopropanoic acid and methanol.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under appropriate conditions.

Major Products

    Hydrolysis: 3-(2,6-dichlorophenyl)-2-oxopropanoic acid and methanol.

    Reduction: 3-(2,6-dichlorophenyl)-2-hydroxypropanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2,6-dichlorophenyl)-2-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2,6-dichlorophenyl)-2-oxopropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the 2,6-dichlorophenyl group can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,6-dichlorophenylacetate: Similar structure but differs in the position of the ester group.

    3-(2,6-dichlorophenyl)-2-oxopropanoic acid: The acid form of the compound.

    2,6-dichlorophenylacetic acid: Lacks the oxopropanoate moiety.

Uniqueness

Methyl 3-(2,6-dichlorophenyl)-2-oxopropanoate is unique due to the combination of the 2,6-dichlorophenyl group and the 2-oxopropanoate moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and potential biological activities that are not observed in similar compounds.

Properties

Molecular Formula

C10H8Cl2O3

Molecular Weight

247.07 g/mol

IUPAC Name

methyl 3-(2,6-dichlorophenyl)-2-oxopropanoate

InChI

InChI=1S/C10H8Cl2O3/c1-15-10(14)9(13)5-6-7(11)3-2-4-8(6)12/h2-4H,5H2,1H3

InChI Key

AFVMRPIOXWKLCU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC1=C(C=CC=C1Cl)Cl

Origin of Product

United States

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